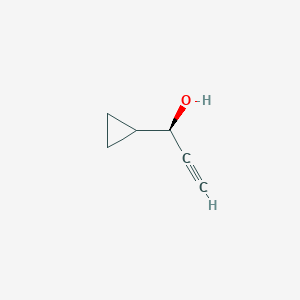
(1R)-1-Cyclopropylprop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “(1R)-1-Cyclopropylprop-2-yn-1-ol” often involves cyclopropanation reactions, utilizing substrates that can provide the cyclopropyl group. For example, the synthesis of related cyclopropyl-containing molecules has been achieved through various methodologies, including the use of ytterbium(III) triflate-catalyzed reactions with sulfonamides to produce conjugated enynes, showcasing the versatility and efficiency of these synthetic routes in generating cyclopropyl and alkynyl functional groups (Rao et al., 2009).
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds is often characterized by X-ray crystallography and NMR spectroscopy, providing insights into their conformation and spatial arrangement. The cyclopropane ring introduces strain and influences the overall molecular geometry, affecting the chemical behavior and reactivity of the compound. Studies on similar molecules have shown that cyclopropane derivatives can adopt specific conformations that are crucial for their reactivity and interaction with other molecules (Cetina et al., 2003).
Chemical Reactions and Properties
Cyclopropyl compounds participate in a variety of chemical reactions, often underpinned by the ring strain in the cyclopropane moiety. This strain can lead to ring-opening reactions under specific conditions or facilitate unique reactivity patterns. For instance, cyclopropyl groups have been utilized in ring-opening reactions catalyzed by pyridoxal 5'-phosphate-dependent enzymes, demonstrating the chemical versatility of these structures (Karthikeyan et al., 2004).
Wissenschaftliche Forschungsanwendungen
Cyclopropane Ring as a Conformational Tool
The cyclopropane ring is effectively used in restricting the conformation of biologically active compounds to improve activity and investigate bioactive conformations. For example, the synthesis of chiral cyclopropanes as conformationally restricted analogues of histamine demonstrates the utility of cyclopropyl groups in designing compounds with specific spatial arrangements. This approach aids in understanding the relationship between molecular conformation and biological activity, making cyclopropyl-containing compounds valuable in medicinal chemistry and drug design (Kazuta, Matsuda, & Shuto, 2002).
Structural Analysis in Biochemistry
Cyclopropyl groups play a crucial role in the structural analysis of enzymes and biochemical processes. The study of 1-aminocyclopropane-1-carboxylate (ACC) deaminase complexes with cyclopropane rings provides insight into unique biochemical reactions, such as the pyridoxal 5'-phosphate (PLP) dependent cyclopropane ring-opening reaction. This research is instrumental in understanding the enzymatic mechanisms underlying plant growth and stress responses, showcasing the cyclopropane ring's significance in biochemistry and plant biology (Karthikeyan et al., 2004).
Material Science and Polymer Chemistry
Cyclopropyl-containing compounds are explored in material science, particularly in polymer chemistry, for creating novel polymeric materials with unique properties. The copper-catalyzed ring-opening copolymerization of vinyl cyclopropane and methyl methacrylate illustrates the potential for synthesizing polymers with specific characteristics, such as cyclic moieties and carbon-carbon unsaturation within the polymer backbone. These materials have applications in various fields, including coatings, adhesives, and biomedical devices, highlighting the cyclopropane ring's versatility in material science (Ata, Mal, & Singha, 2013).
Safety and Hazards
This compound is classified under the GHS02 and GHS07 hazard pictograms . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H226, H315, H319, and H335 . The precautionary statements are P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
(1R)-1-cyclopropylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRIJRWUCDRPN-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H](C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-Cyclopropylprop-2-yn-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

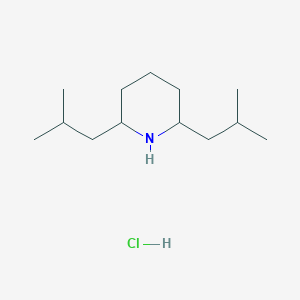
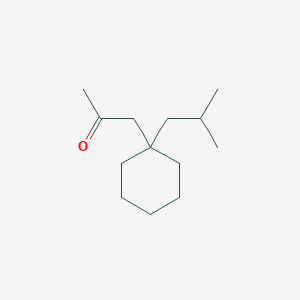

![Methyl 3-[(4-chlorophenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2495494.png)
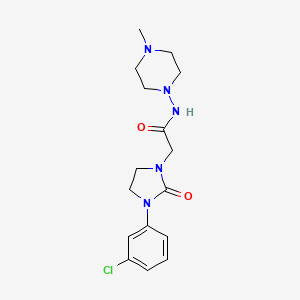

![N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2495499.png)
![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495500.png)
![N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide](/img/structure/B2495504.png)


![(2Z)-2-[(2,3-dimethylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2495507.png)
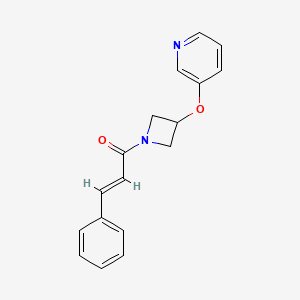
![7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline](/img/structure/B2495512.png)